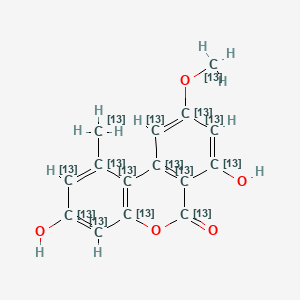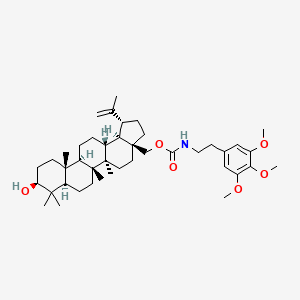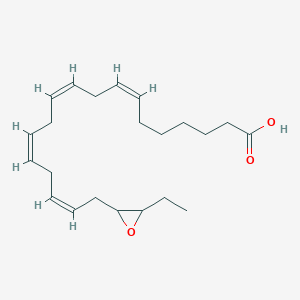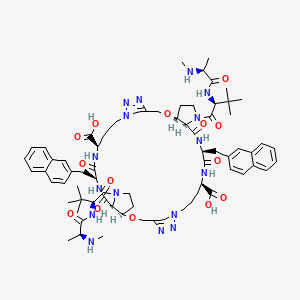
XIAP BIR2/BIR2-3 inhibitor-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XIAP BIR2/BIR2-3 inhibitor-1 is a dual inhibitor targeting the Baculoviral IAP Repeat (BIR) domains 2 and 3 of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on the BIR2 and BIR2-3 domains, with IC50 values of 1.9 nM and 0.8 nM, respectively . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating apoptosis by inhibiting caspases, the enzymes responsible for cell death .
準備方法
The synthesis of XIAP BIR2/BIR2-3 inhibitor-1 involves several steps, including the preparation of macrocyclic compounds. These compounds are designed to inhibit the interaction between XIAP and caspases. The synthetic route typically involves the use of various reagents and catalysts to form the macrocyclic structure, followed by purification and characterization . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
化学反応の分析
XIAP BIR2/BIR2-3 inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition and Elimination: These reactions involve the addition or removal of atoms or groups to or from a molecule. Common reagents include acids, bases, and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
XIAP BIR2/BIR2-3 inhibitor-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of apoptosis and the role of XIAP in cell death pathways.
Biology: Helps in understanding the molecular mechanisms of apoptosis and the regulation of caspases.
作用機序
The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-1 involves binding to the BIR2 and BIR2-3 domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis in cancer cells. The compound directly interacts with the cysteine residues of the BIR domains, resulting in the release of zinc ions and the ubiquitination-dependent degradation of XIAP .
類似化合物との比較
XIAP BIR2/BIR2-3 inhibitor-1 is unique in its dual inhibition of both BIR2 and BIR2-3 domains. Similar compounds include:
Smac mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (Smac) and inhibit XIAP by binding to its BIR domains.
cIAP inhibitors: These compounds target cellular IAPs (cIAPs) and have similar mechanisms of action but may have different selectivity and potency profiles.
This compound stands out due to its high potency and dual inhibition, making it a valuable tool for studying apoptosis and developing new cancer therapies.
特性
分子式 |
C72H96N16O14 |
|---|---|
分子量 |
1409.6 g/mol |
IUPAC名 |
(4R,8S,11S,14R,24R,28S,31S,34R)-7,27-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-11,31-bis(naphthalen-2-ylmethyl)-9,12,29,32-tetraoxo-3,23-dioxa-7,10,13,18,19,20,27,30,33,38,39,40-dodecazapentacyclo[36.2.1.118,21.04,8.024,28]dotetraconta-1(41),19,21(42),39-tetraene-14,34-dicarboxylic acid |
InChI |
InChI=1S/C72H96N16O14/c1-41(73-9)61(89)79-59(71(3,4)5)67(95)87-31-27-55-57(87)65(93)77-53(35-43-23-25-45-17-11-13-19-47(45)33-43)63(91)75-51(69(97)98)21-15-30-86-38-50(82-84-86)40-102-56-28-32-88(68(96)60(72(6,7)8)80-62(90)42(2)74-10)58(56)66(94)78-54(36-44-24-26-46-18-12-14-20-48(46)34-44)64(92)76-52(70(99)100)22-16-29-85-37-49(39-101-55)81-83-85/h11-14,17-20,23-26,33-34,37-38,41-42,51-60,73-74H,15-16,21-22,27-32,35-36,39-40H2,1-10H3,(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,89)(H,80,90)(H,97,98)(H,99,100)/t41-,42-,51+,52+,53-,54-,55+,56+,57-,58-,59+,60+/m0/s1 |
InChIキー |
UZIAKDBFVNIMHM-AHKGGJCZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@H](CCCN3C=C(CO[C@@H]4CCN([C@@H]4C(=O)N[C@H](C(=O)N[C@H](CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
正規SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CCCN3C=C(COC4CCN(C4C(=O)NC(C(=O)NC(CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



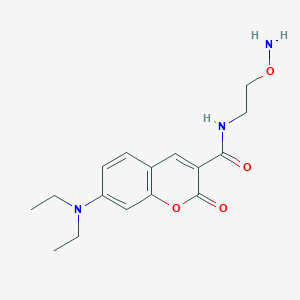
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
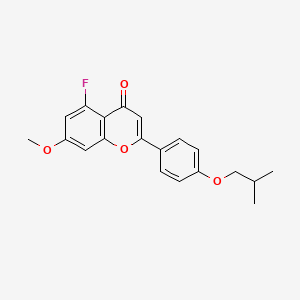
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

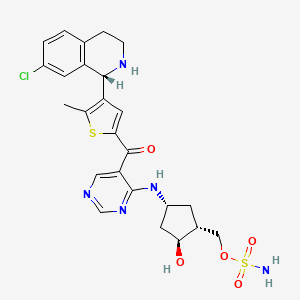

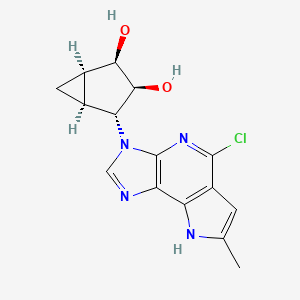
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
